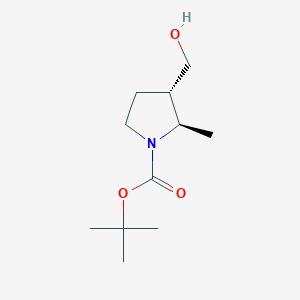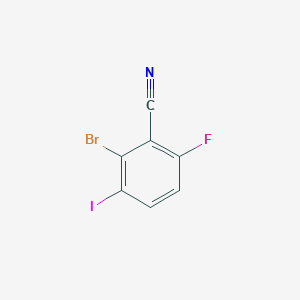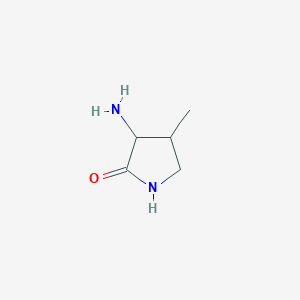
2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrides.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through:
Binding to receptors: Indole derivatives can bind to receptors such as serotonin receptors, influencing neurotransmission.
Enzyme inhibition: Some indole derivatives inhibit enzymes involved in key biological processes, such as kinases or proteases.
Pathway modulation: By interacting with specific signaling pathways, this compound can alter cellular responses and functions.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-fluoroindole: A simpler indole derivative with a fluorine atom at the 5-position.
2-ethoxycarbonylindole: A related compound with an ethoxycarbonyl group at the 2-position.
Uniqueness: 2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the ethoxycarbonyl and carboxylic acid groups, along with the fluorine atom, makes it distinct from other indole derivatives .
Properties
Molecular Formula |
C12H10FNO4 |
|---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)9-4-6-3-7(13)5-8(11(15)16)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16) |
InChI Key |
KCHYQDXDCAMAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
![Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12950794.png)







